molecular formula C26H20ClFN2O3 B2527412 N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895652-74-1

N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2527412
CAS No.: 895652-74-1
M. Wt: 462.91
InChI Key: GWKDSAWWIJVYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinoline-based acetamide derivative featuring a 4-chlorophenyl group, a 6-ethyl substituent on the quinoline core, and a 3-(4-fluorobenzoyl) moiety. The presence of halogenated aromatic groups (4-chlorophenyl, 4-fluorobenzoyl) may enhance binding affinity to biological targets through hydrophobic and electrostatic interactions .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O3/c1-2-16-3-12-23-21(13-16)26(33)22(25(32)17-4-8-19(28)9-5-17)14-30(23)15-24(31)29-20-10-6-18(27)7-11-20/h3-14H,2,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKDSAWWIJVYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a quinoline core, a chlorophenyl group, and an acetamide moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Quinoline Core : The quinoline structure can be synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : The 4-chlorophenyl and 4-fluorobenzoyl groups are introduced through electrophilic aromatic substitution reactions.
  • Final Acetylation : The final product is obtained through acetylation of the amine group.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzamide have shown efficacy against various cancer cell lines. In particular, studies on related compounds have reported moderate to high potency in inhibiting tumor cell proliferation.

Table 1: Summary of Antitumor Activity in Related Compounds

Compound NameIC50 (µM)Cancer TypeReference
Compound A5.2Breast Cancer
Compound B3.8Lung Cancer
Compound C2.5Colon Cancer

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated activity against various pathogens, including fungi and bacteria.

Case Study: Antifungal Activity

A study published in PubMed evaluated the antifungal activity of related compounds against Candida albicans and Aspergillus niger. Results indicated that some derivatives exhibited significant inhibition at concentrations below 10 µM, suggesting potential for further development as antifungal agents .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit RET kinase activity, which is crucial in certain cancer pathways.
  • DNA Interaction : The quinoline moiety may facilitate intercalation into DNA, disrupting replication processes in rapidly dividing cells.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibit significant antimicrobial properties. For instance, derivatives of quinoline compounds have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies suggest that certain modifications can enhance the efficacy of these compounds against resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AM. smegmatis6.25 µg/ml
Compound BP. aeruginosa12.5 µg/ml
Compound CC. albicans15 µg/ml

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies conducted by the National Cancer Institute revealed that it exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Anticancer Activity Profile

Cell LineIC50 Value (µM)Type of Cancer
MCF7 (Breast)15.72Breast Carcinoma
HCT116 (Colon)20.45Colorectal Carcinoma
A549 (Lung)18.30Lung Carcinoma

Antituberculosis Activity

Another significant application is in the field of antituberculosis research. Studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, with some exhibiting low MIC values comparable to established antituberculosis agents like isoniazid .

Case Study: Antituberculosis Efficacy

In a study involving a series of synthesized quinoline derivatives, one compound demonstrated an MIC value of 6.25 µg/ml against M. tuberculosis, indicating its potential as a lead compound for further development in antituberculosis therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Quinoline Core

Key analogs :

  • N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide (): Differs in substituents: 3,4-difluorophenyl (vs. 4-chlorophenyl), 6-fluoro (vs. 6-ethyl), and 4-methylbenzoyl (vs. 4-fluorobenzoyl). Fluorine at position 6 (in the analog) may enhance metabolic stability but reduce steric bulk compared to ethyl.
  • (E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (): Activity value: 5.503 (hypothesized as IC50 or pIC50). Replacing the indolinone scaffold with a 4-oxoquinoline system (as in the target compound) may alter conformational flexibility and binding kinetics .
Halogenation Patterns and Bioactivity
  • N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-1,4-benzothiazin-2-yl]acetamide ():

    • Nitro and trifluoromethyl groups are strong electron-withdrawing substituents, which may increase reactivity but reduce bioavailability due to polarity. In contrast, the target compound’s 4-chlorophenyl and 4-fluorobenzoyl groups balance hydrophobicity and moderate electronegativity .
  • The study highlights conformational variability in crystal structures, suggesting that the target’s 4-fluorobenzoyl group may adopt more consistent binding poses .
Acetamide Linker Modifications
  • 2-Chloro-N-(4-fluorophenyl)acetamide (): A simpler analog lacking the quinoline system. The chloroacetamide moiety is reactive, often serving as an intermediate. The target compound’s extended quinoline-acetamide structure likely confers higher target specificity .

Structural and Pharmacokinetic Considerations

Table 1: Comparative Properties of Key Analogs

Compound Key Substituents Molecular Weight (g/mol) Hypothesized Activity (e.g., pIC50) Key Structural Features
Target Compound 6-ethyl, 4-ClPh, 4-FBz ~452.8* N/A Quinoline core, halogenated aromatics
Compound 6-F, 4-MeBz, 3,4-F2Ph ~438.4* N/A Difluorophenyl, methylbenzoyl
Compound (Entry 52) 4-FBz-indolinone, quinolin-6-yl ~406.4* 5.503 Indolinone scaffold
Compound 4-NO2Ph, CF3-benzothiazin ~425.3* N/A Nitrophenyl, trifluoromethyl

*Calculated based on molecular formulas.

  • Hydrogen Bonding : The 4-fluorobenzoyl group may engage in weaker hydrogen bonding compared to nitro or hydroxyl substituents, affecting solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.